physicochemical properties of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
physicochemical properties of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
Technical Monograph: 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
Part 1: Executive Summary & Structural Logic
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine is a high-value pharmacophore scaffold, primarily utilized in the development of kinase inhibitors (e.g., JAK, BTK) and GPCR modulators. Its structural architecture offers a unique combination of conformational rigidity and synthetic versatility.
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The "Warhead" Handle (5-Bromo): The bromine atom at the C5 position of the pyrimidine ring is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of library diversity.
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The Conformational Lock (Cyclopropane): Unlike flexible alkyl chains, the cyclopropane ring constrains the spatial orientation of the amine and the heteroaryl ring. This "geminal" substitution pattern restricts the rotational freedom of the amine, often locking the molecule into a bioactive conformation that reduces the entropic penalty of binding to protein targets.
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The Electronic Sink (Pyrimidine): The electron-deficient pyrimidine ring reduces the basicity of the attached amine compared to a standard aliphatic amine, potentially improving membrane permeability (higher LogD at physiological pH) and metabolic stability.
Part 2: Physicochemical Profile
The following data represents a synthesis of experimental values from structurally validated analogs (e.g., the des-bromo variant CAS 1215107-61-1 and the carboxylic acid precursor CAS 1402665-32-0) and high-fidelity predictive models.
Table 1: Key Physicochemical Constants
| Property | Value (Approx.) | Context & Implications |
| Molecular Weight | 214.07 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| Formula | C₇H₈BrN₃ | Halogenated heteroaromatic amine. |
| cLogP | 0.8 – 1.1 | Moderate lipophilicity; suggests good oral bioavailability potential. |
| TPSA | ~52 Ų | Well within the "Rule of 3" for fragments; suggests high permeability. |
| pKa (Amine) | 7.8 – 8.2 | Lower than typical primary amines (~10) due to the electron-withdrawing pyrimidine ring. |
| H-Bond Donors | 1 (NH₂) | Primary amine acts as a key H-bond donor in the active site. |
| H-Bond Acceptors | 3 (N, N, N) | Pyrimidine nitrogens are weak acceptors; amine N is a donor/acceptor. |
Solubility & Stability Analysis
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Aqueous Solubility: Moderate in neutral buffer; High in acidic media (pH < 5) due to protonation of the primary amine.
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Metabolic Stability: The cyclopropane ring blocks
-hydroxylation, a common metabolic soft spot in alkyl amines. However, the pyrimidine ring is susceptible to oxidative metabolism if not further substituted. -
Chemical Stability: The compound is stable under standard storage conditions. The primary amine is sensitive to oxidation over prolonged exposure to air; storage as a hydrochloride (HCl) or dihydrochloride salt is recommended.
Part 3: Visualization of Structural & Electronic Features
The following diagram illustrates the electronic interplay between the subsystems of the molecule.
Figure 1: Structural Activity Relationship (SAR) Map. The pyrimidine ring modulates the amine's basicity, while the cyclopropane ring enforces rigidity.
Part 4: Synthetic Methodology (The "Trustworthy" Protocol)
While direct cyclopropanation of nitriles (Kulinkovich-Szymoniak reaction) is possible, it often requires difficult-to-handle reagents (Ti(OiPr)₄, Grignards) and yields can be inconsistent.
Recommended Route: Curtius Rearrangement This protocol utilizes the commercially available carboxylic acid precursor, ensuring a scalable and reproducible workflow. This method is preferred for its safety profile and high fidelity in retaining the cyclopropane integrity.
Precursor Identity
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Starting Material: 1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carboxylic acid
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CAS No: (Acid Analog)
Step-by-Step Protocol
Reaction Scheme: Acid (R-COOH) → Acyl Azide (R-CON3) → Isocyanate (R-NCO) → Amine (R-NH2)
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Activation (Acyl Azide Formation):
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Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA).
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Solvent: tert-Butanol (
-BuOH) or Toluene. -
Procedure: Dissolve 1.0 eq of the carboxylic acid in dry
-BuOH. Add 1.1 eq of TEA followed by 1.1 eq of DPPA dropwise at 0°C. -
Why: DPPA is a stable, non-explosive alternative to acid chloride/sodium azide routes.
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Rearrangement (Curtius):
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Conditions: Heat the mixture to reflux (80–90°C) for 2–4 hours.
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Mechanism:[1][2][3] The acyl azide decomposes to the isocyanate intermediate with the release of
. In -BuOH, the isocyanate is trapped immediately to form the Boc-protected amine (N-Boc intermediate). -
Checkpoint: Monitor by LCMS for the disappearance of acid and appearance of the Boc-adduct (MW + 100).
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Deprotection (Boc Removal):
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Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
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Procedure: Cool the reaction mixture to room temperature. Add the acid solution and stir for 1–2 hours.
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Workup: Concentrate in vacuo. Triturate the residue with diethyl ether to obtain the 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride salt as a white/off-white solid.
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Synthetic Workflow Diagram
Figure 2: Curtius Rearrangement Workflow for Scalable Synthesis.
Part 5: Handling & Safety Data
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Hazard Classification: Irritant (Skin/Eye).
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Signal Word: Warning.
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Storage:
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Temperature: 2–8°C (Refrigerate).[4]
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Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent amine oxidation.
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Form: The Hydrochloride salt is significantly more stable than the free base.
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Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
Part 6: References
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PubChem Compound Summary. 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine (Analogous Structure). National Center for Biotechnology Information.
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ChemScene Product Data. 1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carboxylic acid (Precursor CAS 1402665-32-0).
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Alfa Chemistry. 1-(5-Bromopyridin-2-yl)cyclopropanamine (Pyridine Isoiposteric Analog CAS 944718-22-3).
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Kulinkovich, O. G., & de Meijere, A. (2000). 1,1-Disubstituted Cyclopropylamines via Titanium-Mediated Reaction of Nitriles with Grignard Reagents. Chemical Reviews. (Contextual grounding for alternative synthesis).
